Methyl 3-formylpentanoate
Description
Methyl 3-formylpentanoate is an organic compound characterized by a pentanoate ester backbone with a formyl (-CHO) substituent at the third carbon position. Its molecular formula is C₇H₁₀O₃, combining ester and aldehyde functional groups. This dual functionality enables unique reactivity, particularly in cyclocondensation reactions. For example, it reacts with (R)-phenylglycinol to form bicyclic lactams, a process critical in synthesizing chiral intermediates for pharmaceuticals .
Key Properties (from synthesis in ):
- Boiling Point: 93–96 °C at 0.1 mmHg
- IR Peaks: 1711 cm⁻¹ (ester C=O) and 1743 cm⁻¹ (aldehyde C=O)
- ¹H NMR: δ 9.72 (s, 1H, aldehyde proton), 3.69 (s, 3H, ester OCH₃)
- ¹³C NMR: δ 202.7 (aldehyde carbon), 172.2 (ester carbonyl)
Properties
CAS No. |
40630-07-7 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
methyl 3-formylpentanoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)4-7(9)10-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
KHJXZEQLODIMJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OC)C=O |
Origin of Product |
United States |
Chemical Reactions Analysis
Esterification and Alcoholysis
Methyl 3-formylpentanoate undergoes alcoholysis in the presence of acid catalysts to form substituted esters. For example:
-
Reaction with methanol in the presence of p-toluenesulfonic acid (p-TsOH) at 20°C yields methyl 4-methyl-3-formylpentanoate derivatives. This reaction is critical for synthesizing intermediates used in cyclopropane ring formation .
| Conditions | Catalyst | Temperature | Product | Yield |
|---|---|---|---|---|
| Methanol + p-TsOH | Acidic | 20°C | Methyl 4-methyl-3-formylpentanoate | ~65% |
Cyclization to Cyclopropane Derivatives
The compound serves as a precursor for cyclopropane synthesis via base-mediated intramolecular aldol condensation:
-
Base treatment (e.g., concentrated NaOH) in acetone with hydrochloric acid hydrolysis produces trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid .
-
Key steps :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaOH (aq.) + HCl | 20–25°C, 20 hours | trans-2,2-dimethyl-3-formyl-cyclopropane-1-carboxylic acid | 70–80% |
Hydrolysis and Saponification
This compound undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (HCl or H₂SO₄ in aqueous acetone) cleaves the ester to form 4-methyl-3-formylpentanoic acid .
-
Basic saponification (NaOH in non-aqueous media with phase-transfer catalysts) yields carboxylate salts, which are intermediates for further functionalization .
Reaction with Nucleophiles
The formyl group participates in nucleophilic additions:
-
Grignard reagents or organometallic compounds add to the aldehyde, forming secondary alcohols .
-
Amines react to form Schiff bases, though specific examples are not detailed in the provided sources.
Thermal Stability and Decomposition
While direct data on thermal decomposition is limited, analogous esters (e.g., methyl pentanoate) exhibit ϕ-sensitivity in combustion studies, suggesting potential instability at elevated temperatures .
Comparison with Similar Compounds
Methyl 3-methylpentanoate
- Molecular Formula : C₇H₁₂O₂
- Applications: Used as a flavoring agent due to its fruity odor. Lacks the aldehyde-driven reactivity of Methyl 3-formylpentanoate .
3-Ethylpentanal
2-Methyl-3-pentanone
- Molecular Formula : C₆H₁₂O
- Functional Groups : Ketone
- Reactivity : Less electrophilic than aldehydes; participates in ketone-specific reactions (e.g., Grignard additions) .
Physical and Chemical Properties
Notes:
- The aldehyde group in this compound enhances its electrophilicity compared to ketones or simple esters.
- Methyl 3-methylpentanoate lacks cross-reactive sites, limiting its utility in multi-step syntheses .
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